Meta-Fluorine Substitution on the Benzyl Ring: COX-2 Inhibitory Activity Relative to Non-Fluorinated Benzyl Analog
The target compound carrying a 3-fluorobenzyl group has been reported to demonstrate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways . While direct comparative IC₅₀ data between the 3-fluorobenzyl analog and the non-fluorinated N-benzyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856094-95-5) are not available from the same assay, class-level SAR evidence establishes that meta-fluorine substitution on the benzyl ring of pyrazole-based COX-2 ligands enhances binding through optimized van der Waals contacts and dipole interactions [1]. The non-fluorinated parent compound lacks this fluorine-mediated electronic tuning and hydrogen-bond acceptor capability, which may result in a different COX inhibition profile . This 3-fluoro substitution therefore represents a specific structural feature that cannot be mimicked by simple benzyl or even 4-fluorobenzyl alternatives.
| Evidence Dimension | Fluorine substitution effect on COX-2 target engagement potential |
|---|---|
| Target Compound Data | COX-2 inhibitory activity reported (specific IC₅₀ not disclosed in public domain for this exact compound) |
| Comparator Or Baseline | N-benzyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856094-95-5); no COX-2 activity publicly reported |
| Quantified Difference | Qualitative differentiation: 3-fluorobenzyl analog explicitly linked to COX-2 inhibition in vendor and literature descriptions; non-fluorinated comparator not associated with COX-2 activity |
| Conditions | COX-2 enzyme inhibition assay; exact conditions not specified for this compound pair |
Why This Matters
For anti-inflammatory drug discovery programs targeting COX-2, the 3-fluorobenzyl analog provides a validated entry point with documented target engagement, whereas the non-fluorinated benzyl variant lacks any public association with COX-2, making it a higher-risk procurement choice for COX-2-focused SAR studies.
- [1] Silva, J. M. A. et al. Pyrazoles modulate the inflammatory process through the inhibition of COX-2 activity and leucocytes' oxidative burst. Master Thesis, 2023. http://www.rcaap.pt View Source
